![molecular formula C12H24N2 B3376871 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine CAS No. 1247472-33-8](/img/structure/B3376871.png)
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine
Vue d'ensemble
Description
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine is a compound with the CAS Number: 1247472-33-8 . It has a molecular weight of 196.34 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine is a liquid at room temperature . It has a molecular weight of 196.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis Method : A study by Smaliy et al. (2011) introduces a new method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound structurally related to 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine. This method is valuable for producing large quantities, highlighting its significance in medicinal chemistry (Smaliy et al., 2011).
- Molecular and Crystal Structures : Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of similar hydroxy derivatives of hydropyridine, providing insights into the influence of hydrogen bonds on molecule conformation and packing in crystals. This research can be relevant for understanding the structural properties of 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine (Kuleshova & Khrustalev, 2000).
Biological and Pharmaceutical Applications
- Small Molecule Anticancer Drugs : Wang et al. (2017) synthesized 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde important as an intermediate in small molecule anticancer drugs. This study's methodology and focus on similar compounds could be relevant for the development of treatments using 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine (Wang et al., 2017).
- Merocyanine Dyes : Research by Abdel-Rahman and Khalil (1978) on merocyanine dyes involving piperidine demonstrates the compound's potential in creating dyes with high bactericidal activity. This could suggest similar uses for 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine in dye synthesis with biological applications (Abdel-Rahman & Khalil, 1978).
Chemical Reactivity and Interactions
- Quantum Chemical and Molecular Dynamic Simulation Studies : A study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of piperidine derivatives. This could be indicative of the chemical reactivity and interaction properties of 4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine, particularly in corrosion inhibition (Kaya et al., 2016).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-methyl-1-(2-pyrrolidin-2-ylethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-6-12-3-2-7-13-12/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFFWBZFOZXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



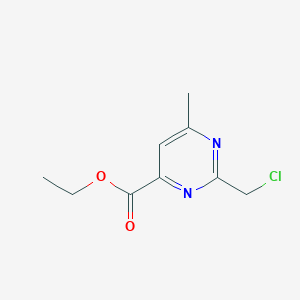

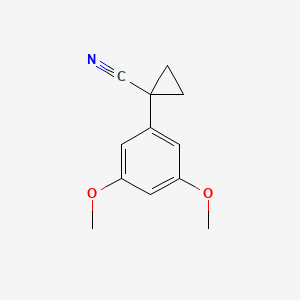



![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
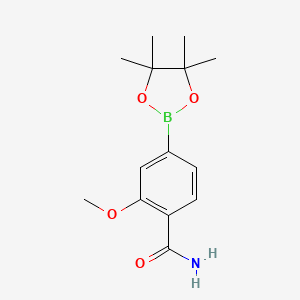
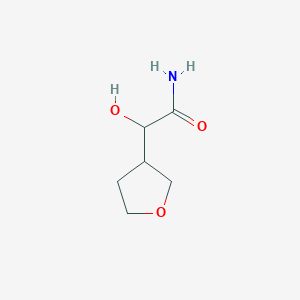

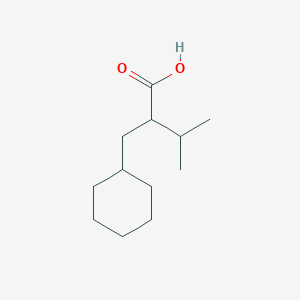
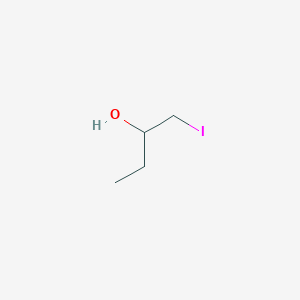
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
